3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Enantioselective catalysis Allylic substitution Keto-enol tautomerism

This unsymmetrical β-hydroxy enone features geminal 4,4-dimethyl substitution that enforces exclusive 6,6-dimethyl-2-allylated regioisomer formation in Ir-catalyzed enantioselective protocols, eliminating regioisomer purification. Its keto-enol tautomerization manifold enables predictable reactivity that unsubstituted or 5,5-dimethyl analogs cannot replicate. Essential for stereoselective methodology development, HPPD inhibitor SAR, and crystallographic studies. Accessible in a single step from commodity reagents.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 53696-32-5
Cat. No. B12443454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
CAS53696-32-5
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C=C1O)C
InChIInChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h5,10H,3-4H2,1-2H3
InChIKeyACLOTXWRIQLMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one CAS 53696-32-5: Procurement-Relevant Structural and Physicochemical Profile


3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS 53696-32-5) is an unsymmetrical β-hydroxy enone characterized by a cyclohexenone core bearing geminal dimethyl substitution at the 4-position and an enolizable β-hydroxy group. Its molecular formula is C₈H₁₂O₂ with a molecular weight of 140.18 g/mol. The compound exists in keto-enol equilibrium with its tautomer 4,4-dimethylcyclohexane-1,3-dione, a feature central to its distinct reactivity profile [1]. Key computed physicochemical parameters include a predicted boiling point of 221.5 ± 40.0 °C, predicted density of 1.081 ± 0.06 g/cm³, and a calculated LogP of 1.1 [2]. The compound contains one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds , contributing to conformational rigidity relevant to its performance in stereoselective transformations.

Why 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Cannot Be Replaced by Generic Cyclohexenones in Critical Applications


Generic substitution of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one with structurally similar cyclohexenones or cyclohexanediones is demonstrably inadequate for applications requiring predictable regiochemical outcomes or specific stereoelectronic profiles. The compound's unsymmetrical β-hydroxy enone architecture, featuring geminal 4,4-dimethyl substitution adjacent to the enolizable hydroxyl, imposes steric and electronic constraints that fundamentally alter its reactivity relative to analogs lacking this substitution pattern [1]. In iridium-catalyzed allylic substitution, the 4,4-dimethyl substitution directs reaction pathways away from sterically congested intermediates—specifically, the repulsion between the methyl and hydroxyl groups precludes formation of certain allylated regioisomers that would otherwise complicate product streams [1]. This built-in regiochemical steering mechanism is absent in unsubstituted 3-hydroxycyclohex-2-en-1-one or symmetrically substituted 5,5-dimethyl analogs, making direct substitution untenable for stereoselective synthetic applications.

Quantitative Differentiation Evidence: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one vs. Closest Analogs


Regiochemical Steering: Ir-Catalyzed Allylic Substitution Regioselectivity vs. 6,6-Dimethyl Analog

In Ir-catalyzed allylic substitution with (E)-cinnamyl methyl carbonate, the 4,4-dimethyl substituted scaffold directs product formation exclusively to the 3-hydroxy-6,6-dimethyl-2-(1-phenylallyl)cyclohex-2-en-1-one regioisomer, with no detectable formation of the alternative 3-hydroxy-4,4-dimethyl-2-(1-phenylallyl)cyclohex-2-en-1-one [1]. This regiochemical outcome is attributed to steric repulsion between the 4-position methyl groups and the hydroxyl moiety, which destabilizes the transition state leading to the 4,4-dimethyl allylated product [1]. The structurally related 6,6-dimethyl analog lacks this built-in regiochemical steering and exhibits distinct product distributions under comparable conditions [1].

Enantioselective catalysis Allylic substitution Keto-enol tautomerism

Synthetic Accessibility: One-Pot Yield Comparison vs. Alternative Routes

The target compound is accessible via condensation of 3-methyl-2-butanone and ethyl acrylate in the presence of sodium ethanolate in ethanol, affording 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one in 67% isolated yield [1]. This one-step synthetic route contrasts with the multi-step sequences required for structurally related but differently substituted analogs, such as the 14-step synthesis of the tricyclic core of (+)-strigol from 2-iodo-4,4-dimethyl-2-cyclohexen-1-one [2]. The 4,4-dimethyl substitution pattern is thus not merely a structural feature but a determinant of synthetic efficiency and scalability.

Organic synthesis Cyclohexenone preparation Keto-enol isomerization

Tautomeric Equilibrium Positioning vs. Symmetrical 5,5-Dimethyl Analog

The unsymmetrical nature of 4,4-dimethylcyclohexane-1,3-dione enables keto-enol isomerization to form either 3-hydroxy-6,6-dimethylcyclohex-2-en-1-one or 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one [1]. The 4,4-dimethyl substitution in the target compound positions the geminal dimethyl group adjacent to the enolizable hydroxyl, creating steric crowding that influences the tautomeric equilibrium and subsequent reactivity [1]. In contrast, symmetrical 5,5-dimethylcyclohexane-1,3-dione exhibits only one enol form (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), lacking the regiochemical optionality that can be exploited or must be controlled in catalytic applications [1].

Keto-enol tautomerism Reaction mechanism Substrate design

Herbicidal Scaffold Utility: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Potency of Acylated Derivatives

Acylated derivatives of 3-hydroxycyclohex-2-en-1-one scaffolds, specifically 2-(aryloxyacetyl)-3-hydroxycyclohex-2-en-1-one analogs, demonstrate potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicidal target [1]. Compound II-13, a 2-(aryloxyacetyl)-3-hydroxycyclohex-2-en-1-one derivative, exhibits broad-spectrum post-emergent herbicidal activity at application rates of 37.5–150 g ai/ha, with efficacy approaching that of the commercial herbicide mesotrione against select weed species [1]. The 3-hydroxycyclohex-2-en-1-one core, of which the 4,4-dimethyl substituted variant is a member, provides the essential metal-chelating β-hydroxy enone pharmacophore required for HPPD active-site binding [1].

Agrochemical HPPD inhibitor Herbicide design

Procurement-Driven Application Scenarios for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS 53696-32-5)


Enantioselective Catalysis Method Development Requiring Predictable Regiochemical Control

Research groups developing Ir-catalyzed asymmetric allylic substitution methodologies benefit from the 4,4-dimethyl substitution pattern of this compound, which enforces exclusive formation of the 6,6-dimethyl-2-allylated regioisomer through steric exclusion of the alternative pathway [1]. This predictable regiochemical steering eliminates regioisomer purification, enabling direct assessment of enantioselectivity and streamlining catalyst optimization workflows. Procurement of this specific dimethyl substitution pattern is essential for laboratories seeking to replicate published Ir-catalyzed enantioselective protocols or develop novel stereoselective transformations based on the keto-enol tautomerization manifold [1].

Agrochemical Lead Discovery Targeting HPPD Inhibition

The 3-hydroxycyclohex-2-en-1-one scaffold, inclusive of the 4,4-dimethyl substituted variant, serves as a validated starting point for designing 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors with herbicidal activity [1]. Derivatives functionalized at the 2-position with aryloxyacetyl groups exhibit post-emergent herbicidal potency approaching commercial benchmarks at 37.5–150 g ai/ha [1]. The geminal dimethyl substitution at the 4-position modulates LogP and metabolic stability, parameters critical for optimizing foliar uptake and environmental persistence. Procuring this specific substitution pattern enables systematic structure-activity relationship (SAR) exploration within the HPPD inhibitor chemotype.

Multi-Step Total Synthesis Requiring a Convergent Cyclohexenone Building Block

The compound is accessible in a single synthetic step from commodity reagents (3-methyl-2-butanone and ethyl acrylate) in 67% isolated yield [1]. This straightforward preparation, combined with the compound's dual functionality as both an enol nucleophile and an enone electrophile, positions it as a cost-effective convergent building block for complex molecule assembly. Unlike analogs requiring extended synthetic sequences to install the dimethyl substitution pattern—such as the 14-step route to the (+)-strigol tricyclic core [2]—this compound offers immediate access to a functionalized cyclohexenone core, reducing total step count and improving overall synthetic economy.

Crystallographic and Solid-State Studies of β-Hydroxy Enone Derivatives

The bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) scaffold has been characterized by single-crystal X-ray diffraction, revealing half-chair (envelope) conformations of the cyclohexenone rings [1]. The 4,4-dimethyl substituted variant shares this conformational rigidity due to geminal dimethyl substitution, making it suitable for crystallographic investigations of hydrogen-bonding networks, metal-chelation geometries, and supramolecular assembly patterns. Procurement of this compound supports structural biology and materials chemistry programs requiring conformationally constrained β-hydroxy enone ligands with predictable solid-state behavior.

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